molecular formula C5H11NS B1281579 Pentanethioamide CAS No. 16536-94-0

Pentanethioamide

Cat. No. B1281579
CAS RN: 16536-94-0
M. Wt: 117.22 g/mol
InChI Key: FFXIGVUMVPUWDK-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Ethyl 3-bromo-2-oxopropanoate (6.76 mL) was added very carefully to a stirred solution of pentanethioamide (example 78, step e) (6.30 g) in ethanol (100 mL). The solution was then heated at reflux for 16 h. After cooling, the reaction mixture was diluted with ethyl acetate, washed with saturated sodium bicarbonate solution and evaporated in vacuo. Purification by silica gel chromatography eluting with 1:6 ethyl acetate: isohexane gave the subtitled compound as a yellow oil. Yield 6.5 g.
Quantity
6.76 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:10](=[S:16])([NH2:15])[CH2:11][CH2:12][CH2:13][CH3:14]>C(O)C.C(OCC)(=O)C>[CH3:10][CH2:11][CH2:12][CH:3]([CH3:2])[CH3:4].[CH2:11]([C:10]1[S:16][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:15]=1)[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
6.76 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
6.3 g
Type
reactant
Smiles
C(CCCC)(N)=S
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with 1:6 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
C(CCC)C=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.